molecular formula C9H13NOS B13618588 3-(2-(Thiophen-3-yl)ethoxy)azetidine

3-(2-(Thiophen-3-yl)ethoxy)azetidine

Cat. No.: B13618588
M. Wt: 183.27 g/mol
InChI Key: SZTSSBLXNZPTDI-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-3-yl)ethoxy)azetidine is a chemical compound with the molecular formula C9H13NOS It consists of an azetidine ring substituted with a thiophene group via an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)azetidine typically involves the reaction of azetidine with a thiophene derivative. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Thiophen-3-yl)ethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidines.

Mechanism of Action

The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)azetidine involves its ability to undergo ring-opening polymerization. This process is initiated by nucleophiles, leading to the formation of polyamines. The azetidine ring opens to form an active intermediate, which propagates the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Thiophen-3-yl)ethoxy)azetidine is unique due to its combination of an azetidine ring and a thiophene group

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-(2-thiophen-3-ylethoxy)azetidine

InChI

InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-11-9-5-10-6-9/h2,4,7,9-10H,1,3,5-6H2

InChI Key

SZTSSBLXNZPTDI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCC2=CSC=C2

Origin of Product

United States

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